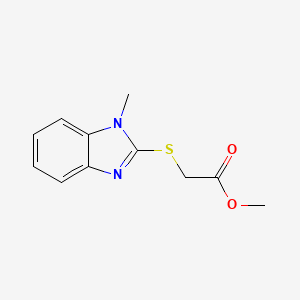
methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of a benzimidazole ring substituted with a methyl group and a sulfanyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with methyl bromoacetate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
2-Methyl-1H-benzimidazole: A methyl-substituted derivative with enhanced biological properties.
1-Methyl-1H-benzimidazole-2-thiol:
Uniqueness
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate is unique due to the presence of both a methyl group and a sulfanyl acetate moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
methyl 2-(1-methylbenzimidazol-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H12N2O2S/c1-13-9-6-4-3-5-8(9)12-11(13)16-7-10(14)15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
HZAXAWRURYWUBM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1SCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
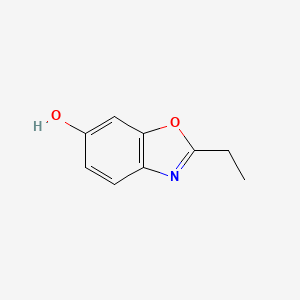

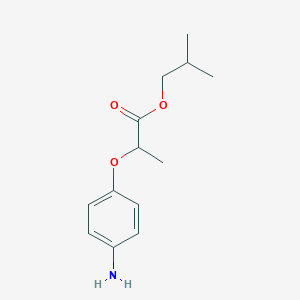
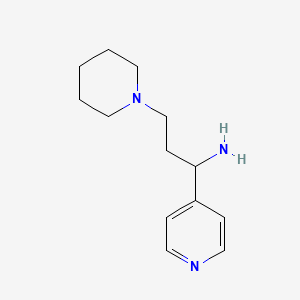
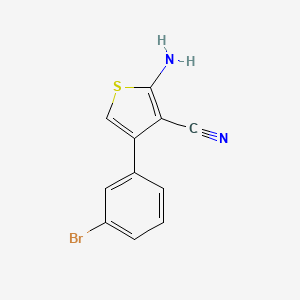
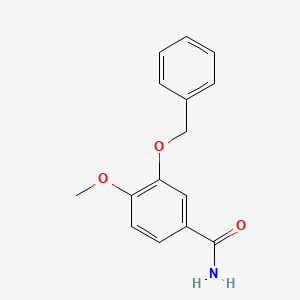
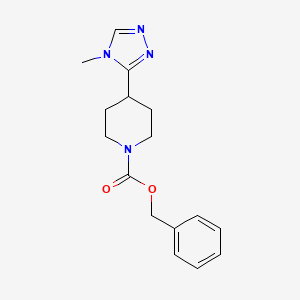
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
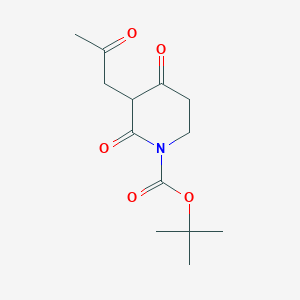
![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)

![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)
![4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13879414.png)
